Product packaging for 3,11-Dihydroxyhexadecanoic acid(Cat. No.:CAS No. 51076-14-3)

3,11-Dihydroxyhexadecanoic acid

Cat. No.: B1219770
CAS No.: 51076-14-3
M. Wt: 288.42 g/mol
InChI Key: HGIHBYDBPWCAMQ-UHFFFAOYSA-N
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Description

Contextualization within Long-Chain Fatty Acid Subclasses

Fatty acids are carboxylic acids with aliphatic chains and are fundamental components of lipids. They are classified based on the length of their carbon chain, which can be short, medium, long, or very long. nih.gov Long-chain fatty acids (LCFAs) are those with aliphatic tails containing 13 to 21 carbon atoms. hmdb.canih.gov

Within the LCFAs, there are further subclassifications. A primary distinction is between saturated fatty acids, which have no carbon-carbon double bonds, and unsaturated fatty acids, which contain one or more double bonds. pnas.org Another important subclass is that of hydroxy fatty acids (HFAs), which are characterized by the presence of one or more hydroxyl (-OH) groups along their carbon chain. gerli.com 3,11-Dihydroxyhexadecanoic acid, a derivative of the 16-carbon saturated fatty acid palmitic acid, falls into this category. caymanchem.comchemspider.com As it possesses two hydroxyl groups, it is specifically classified as a dihydroxy long-chain fatty acid. gerli.comnih.gov

Structural Characteristics and Functional Implications for Academic Inquiry

The structure of this compound is defined by a 16-carbon backbone with hydroxyl groups located at the 3rd and 11th carbon positions. This specific placement of functional groups differentiates it from its more extensively studied isomers, such as 10,16-dihydroxyhexadecanoic acid (10,16-DHPA) and 9,10-dihydroxyhexadecanoic acid (9,10-DHPA).

The presence of hydroxyl groups, particularly the one at the 3-position, is significant. 3-hydroxy fatty acids are known intermediates in the universal pathways of fatty acid biosynthesis and degradation (β-oxidation). aocs.orglibretexts.org They are also recognized as important structural components of lipopolysaccharides in the outer membranes of Gram-negative bacteria and can act as signaling molecules in microbial interactions and plant immunity. pnas.orggerli.comascenion.de

The bifunctional nature of dihydroxy fatty acids, with a carboxylic acid at one end and hydroxyl groups along the chain, allows them to serve as monomers for the formation of polyesters. youtube.com While 10,16-DHPA is a primary building block of cutin, the protective polymer covering the aerial parts of plants, the precise natural role of this compound is less clear. youtube.com Some evidence suggests it was first identified as a structural component in the resin glycosides of plants from the Convolvulaceae family. Its presence in plant cuticles points to a potential role in creating protective barriers against environmental stresses, such as water loss and pathogen invasion.

The table below outlines the basic physicochemical properties of this compound and its more common isomers.

PropertyThis compound10,16-Dihydroxyhexadecanoic Acid9,10-Dihydroxyhexadecanoic Acid
Molecular Formula C₁₆H₃₂O₄C₁₆H₃₂O₄C₁₆H₃₂O₄
Molecular Weight 288.42 g/mol 288.42 g/mol 288.42 g/mol
CAS Number 51076-14-33233-90-729242-09-9
Synonyms 3,11-Dihydroxypalmitic acid10,16-Dihydroxypalmitic acid9,10-Dihydroxypalmitic acid
Data sourced from multiple chemical databases. caymanchem.comechemi.comnih.gov

Overview of Research Significance in Biological and Chemical Sciences

While direct research on this compound is sparse, the study of its isomers provides significant insights into potential areas of academic interest. The research significance can be viewed from the perspective of its constituent functional groups and its role as a dihydroxy fatty acid.

Biological Significance:

Plant Biology: The most significant role for dihydroxyhexadecanoic acids is in the formation of the plant biopolymer cutin. 10,16-DHPA is a major monomer of the cutin found in tomato fruit, where it forms a polyester (B1180765) network that is critical for plant development and defense. youtube.comconexiant.com The biosynthesis of these monomers involves enzymes like cytochrome P450s, which hydroxylate the fatty acid chain. The study of these pathways is essential for understanding plant resilience and could inform strategies for improving crop protection.

Microbial and Immune Interactions: Medium-chain 3-hydroxy fatty acids are recognized by plants as microbe-associated molecular patterns (MAMPs), triggering innate immune responses. pnas.orgascenion.de For instance, the LORE receptor in Arabidopsis is pivotal for sensing these bacterial metabolites. ascenion.de Furthermore, 3-hydroxy fatty acids produced by the fungus Cryptococcus neoformans have been shown to protect the pathogen from predation by amoebas, suggesting a role in microbial defense mechanisms. frontiersin.org

Chemical Significance:

Biopolymer Synthesis: Dihydroxy fatty acids like 10,16-DHPA are valuable renewable resources for the chemical industry. youtube.com Their structure makes them ideal monomers for the synthesis of novel aliphatic biopolyesters. These materials are of great interest for applications in biodegradable packaging, agriculture, and biomedicine due to their non-toxicity and performance characteristics. youtube.comconexiant.com Research has focused on isolating these monomers from agricultural waste, such as tomato peels, and using them to create new polymers. youtube.com

The comparative table below summarizes the primary research context for different dihydroxyhexadecanoic acid isomers, highlighting the well-established roles of 10,16-DHPA and 9,10-DHPA in contrast to the less-defined role of 3,11-DHPA.

IsomerKnown Natural Source(s)Primary Research Focus
This compound Resin glycosides (Convolvulaceae), plant cuticles (postulated) Limited; potential as a biopolymer monomer.
10,16-Dihydroxyhexadecanoic acid Plant cutin (e.g., tomato, gooseberry) youtube.comyoutube.comMajor cutin monomer, plant defense, biopolymer synthesis. libretexts.orgyoutube.com
9,10-Dihydroxyhexadecanoic acid Plant cutin, product of microbial synthesis themedicalbiochemistrypage.orgCutin component, biosynthesis via recombinant E. coli. themedicalbiochemistrypage.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O4 B1219770 3,11-Dihydroxyhexadecanoic acid CAS No. 51076-14-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51076-14-3

Molecular Formula

C16H32O4

Molecular Weight

288.42 g/mol

IUPAC Name

3,11-dihydroxyhexadecanoic acid

InChI

InChI=1S/C16H32O4/c1-2-3-7-10-14(17)11-8-5-4-6-9-12-15(18)13-16(19)20/h14-15,17-18H,2-13H2,1H3,(H,19,20)

InChI Key

HGIHBYDBPWCAMQ-UHFFFAOYSA-N

SMILES

CCCCCC(CCCCCCCC(CC(=O)O)O)O

Canonical SMILES

CCCCCC(CCCCCCCC(CC(=O)O)O)O

Synonyms

3,11-dihydroxyhexadecanoic acid
3,11-dihydroxypalmitic acid

Origin of Product

United States

Natural Occurrence and Biological Distribution

Presence in Plant Species

The distribution of 3,11-Dihydroxyhexadecanoic acid is notably concentrated in specific plant families and structures, where it serves as a fundamental building block for larger, complex molecules.

The Convolvulaceae, or morning glory family, is a primary source for the isolation of this compound. Within this family, the compound exists as an aglycone moiety within resin glycosides, which are a characteristic class of secondary metabolites for these plants. nih.gov These resin glycosides are complex structures, typically comprising an oligosaccharide core linked to a hydroxy fatty acid, which can form an intramolecular macrocyclic ester. nih.gov

The seeds of Pharbitis nil Choisy (Japanese morning glory), known as Pharbitidis Semen, contain a crude resin glycoside mixture referred to as pharbitin. acs.orgnih.gov While early studies on the hydrolysis of pharbitin identified ipurolic acid (3,11-dihydroxytetradecanoic acid), a related C14 fatty acid, as a key component, further research into the Convolvulaceae family has confirmed the presence of the C16 analogue. nih.govacs.org Specifically, 3S,11S-dihydroxyhexadecanoic acid has been identified as the aglycone in glycosidic acids isolated from plants within this family. nih.gov The isolation of pure resin glycosides from pharbitin has proven challenging, necessitating chemical treatments, such as with indium(III) chloride in methanol, to generate analyzable derivatives like oligoglycosides of hydroxy fatty acid methyl esters. acs.orgnih.gov

Ipomoea lacunosa L., commonly known as the whitestar potato, is another member of the Convolvulaceae family whose seeds have been investigated for their resin glycoside content. nih.gov While research on this species has led to the isolation of a novel glycosidic acid containing the isomeric aglycone, 4,11-dihydroxyhexadecanoic acid, it highlights the structural diversity of hydroxy fatty acids within the genus Ipomoea. nih.gov This was the first instance of a glycosidic acid with a hydroxyl group at the C-4 position of the aglycone being identified. nih.gov

Various other species within the genus Ipomoea are known producers of resin glycosides containing hydroxy fatty acid aglycones. researchgate.netnih.govresearchgate.net

Ipomoea muricata : The seeds of this plant, used in traditional medicine, are a source of numerous resin glycosides known as muricatins. nih.govscielo.br These compounds are typically macrolactones (jalapins) where a sugar moiety is acylated with organic acids. nih.gov

Ipomoea operculata : Alkaline hydrolysis of the "jalapin" fraction from the roots of this species yields several glycosidic acids, including operculinic acids. The aglycone for these compounds was characterized as 11S-jalapinolic acid (11-hydroxyhexadecanoic acid). researchgate.net

The table below summarizes the occurrence of this compound and related hydroxy fatty acids in the specified Convolvulaceae plants.

Plant SpeciesFamilyComponent Compound(s)Aglycone Identified
Pharbitis nil ConvolvulaceaePharbitin (resin glycoside)3,11-Dihydroxytetra decanoic acid (Ipurolic acid); 3,11-Dihydroxyhexa decanoic acid also present in family. nih.govacs.org
Ipomoea lacunosa ConvolvulaceaeGlycosidic acid4,11-Dihydroxyhexadecanoic acid. nih.gov
Ipomoea muricata ConvolvulaceaeMuricatins (resin glycosides)Hydroxy fatty acid aglycones. nih.gov
Ipomoea operculata ConvolvulaceaeOperculinic acids (glycosidic acids)11-Hydroxyhexadecanoic acid (Jalapinolic acid). researchgate.net

The plant cuticle is a protective, hydrophobic layer covering the aerial parts of plants. It is primarily composed of cutin, a lipid polyester (B1180765), and associated waxes. nih.govnih.gov Cutin is a polymer network formed from interesterified hydroxy fatty acids, typically of C16 and C18 chain lengths. gsartor.orgresearchgate.net

The biosynthesis of cutin monomers begins with fatty acid synthesis, followed by ω-hydroxylation and midchain hydroxylation reactions, leading to products such as dihydroxyhexadecanoic acid. nih.gov While various dihydroxyhexadecanoic acid isomers exist as cutin monomers, the most prevalent and widely studied is 10,16-dihydroxyhexadecanoic acid. nih.govgsartor.orgnih.gov This isomer is a major, often dominant, component of the cutin in many fruits and vegetables, including tomato, apple, and various berries. ntua.grmdpi.commdpi.com For instance, 10,16-dihydroxyhexadecanoic acid constitutes between 83% and 96% of the monomeric units of cutin isolated from tomato processing by-products. ntua.gr In contrast, 9,16-Dihydroxyhexadecanoic acid has been identified in the leaf cutin of maize. The presence of this compound in cutin is not as commonly reported as other isomers like the 10,16-dihydroxy variant. The specific positioning of the hydroxyl groups on the fatty acid chain is critical as it dictates the potential for cross-linking and the resulting three-dimensional structure of the cutin polymer. gsartor.org

The following table details the common dihydroxyhexadecanoic acid isomers found as cutin monomers in various plant species.

Cutin MonomerHydroxyl PositionsExample Plant Source(s)
10,16-Dihydroxyhexadecanoic acid 10, 16Tomato, Apple, Sweet Cherry, Berries. nih.govntua.grmdpi.com
9,16-Dihydroxyhexadecanoic acid 9, 16Maize (leaf).
9(10),16-dihydroxy hexadecanoic acid 9 or 10, 16Tomato, Pepper, Olive, Guava. mdpi.com

Occurrence as a Component of Plant Cuticles

Comparative Analysis with Other Dihydroxyhexadecanoic Acid Isomers in Plant Cuticles (e.g., 10,16-Dihydroxyhexadecanoic Acid, 9,16-Dihydroxyhexadecanoic Acid)

While this compound is a known constituent of resin glycosides in the Convolvulaceae family, its presence within the cutin polymer of plant cuticles is not well-documented. In contrast, its isomers, primarily 10,16-dihydroxyhexadecanoic acid and 9,16-dihydroxyhexadecanoic acid, are significant and often principal components of the cutin matrix in a wide variety of plant species.

Plant cutin is a complex polyester that provides a protective barrier on the aerial surfaces of plants. The composition of cutin monomers, including dihydroxyhexadecanoic acids, varies considerably among different plant species. For instance, the cutin of tomato (Solanum lycopersicum) is particularly rich in 10,16-dihydroxyhexadecanoic acid, which serves as a primary building block of its protective cuticle.

A study analyzing the positional isomers of m,16-dihydroxyhexadecanoic acid in various higher plants revealed distinct distribution patterns between gymnosperms and angiosperms. Gymnosperms were found to have a high predominance of the 9,16-dihydroxyhexadecanoic acid isomer. Conversely, angiosperms typically exhibit a mixture of 8,16-, 9,16-, and 10,16-dihydroxy positional isomers. This chemotaxonomic difference highlights the specific enzymatic pathways involved in the biosynthesis of these structural lipids in different plant lineages.

The table below summarizes the typical distribution of these dihydroxyhexadecanoic acid isomers in the plant kingdom, highlighting the distinct localization of this compound.

CompoundPrimary Natural SourceTypical Location in Plants
This compound Resin glycosidesPrimarily in the roots and vegetative parts of Convolvulaceae species
10,16-Dihydroxyhexadecanoic acid Plant cutinA major component of the cuticle in many angiosperms, such as tomato.
9,16-Dihydroxyhexadecanoic acid Plant cutinA major component of the cuticle in many gymnosperms and also present in angiosperms.

Detection in Other Biological Systems

Presence as Metabolites or Intermediates

The detection of this compound as a metabolite or an intermediate in biological systems outside of the Convolvulaceae family is not extensively reported. However, the occurrence of structurally related dihydroxy fatty acids in other organisms suggests potential metabolic pathways that could produce this compound.

For instance, a study on the metabolic origins of urinary 3-hydroxy dicarboxylic acids in children identified 3,11-dihydroxydodecanoic acid, a C12 analogue of the C16 compound of interest. This finding indicates that mammals possess enzymatic machinery capable of producing dihydroxy fatty acids, likely through omega-oxidation of 3-hydroxy fatty acids and subsequent beta-oxidation. While this does not confirm the presence of this compound, it points to the possibility of its formation as a minor metabolite in fatty acid metabolism.

Further research is needed to definitively establish the presence and metabolic role of this compound in a wider range of biological systems.

Differentiation from Related Hydroxy Fatty Acids in Diverse Organisms

The structural similarity among positional isomers of dihydroxyhexadecanoic acid presents a significant analytical challenge. Differentiating this compound from isomers like 9,16- and 10,16-dihydroxyhexadecanoic acid requires sophisticated analytical techniques, primarily mass spectrometry (MS) coupled with chromatographic separation.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this purpose. Prior to analysis, the hydroxyl and carboxyl functional groups of the fatty acids are typically derivatized, for example, by silylation to form trimethylsilyl (TMS) ethers and esters. The fragmentation patterns of these derivatives in the mass spectrometer are highly dependent on the positions of the hydroxyl groups. Cleavage of the carbon-carbon bond between the two TMS-ether-bearing carbons in vicinal diols, or alpha-cleavage adjacent to a single TMS ether group, generates characteristic ions that allow for the unambiguous identification of each positional isomer.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers another robust method for isomer differentiation. Different positional isomers often exhibit subtle differences in their chromatographic retention times on a suitable column. Furthermore, collision-induced dissociation (CID) of the precursor ions of the different isomers can produce unique fragment ions or distinct ratios of common fragment ions, enabling their differentiation.

The table below outlines the key analytical approaches for differentiating these isomers.

Analytical TechniquePrinciple of Differentiation
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and interaction with the stationary phase. Mass spectrometric fragmentation of derivatives (e.g., TMS ethers) yields position-specific ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation based on polarity and other interactions. Tandem mass spectrometry (MS/MS) of precursor ions generates unique fragmentation patterns for different isomers.

Stereochemical Characterization and Isomeric Considerations

Determination of Absolute Configurations

Establishing the precise three-dimensional arrangement of atoms at a chiral center is a critical step in chemical analysis. Various methods are employed for this purpose, with Mosher's method being a powerful NMR spectroscopic technique for elucidating the absolute configuration of secondary alcohols.

Mosher's method is a widely used NMR-based technique for determining the absolute configuration of chiral secondary alcohols. nih.gov The method involves the formation of diastereomeric esters by reacting the alcohol of unknown stereochemistry with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govumn.edu

The underlying principle of Mosher's method relies on the analysis of the ¹H NMR chemical shifts of the protons in the resulting diastereomeric esters. nih.gov The phenyl group of the MTPA moiety creates a distinct anisotropic effect, leading to different shielding and deshielding of nearby protons in the two diastereomers. umn.edu By comparing the chemical shift differences (Δδ = δS - δR) of the protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be deduced. nih.gov A positive Δδ value for protons on one side of the chiral center and a negative Δδ for those on the other side reveals the absolute stereochemistry. researchgate.net

While specific studies detailing the application of Mosher's method to determine the (3S, 11S)-configuration of 3,11-dihydroxyhexadecanoic acid are not extensively documented in publicly available literature, the established protocol would involve a two-fold application of the method. First, one of the hydroxyl groups would be selectively protected, allowing for the determination of the configuration of the remaining free hydroxyl group. Subsequently, the protecting group would be moved to the other hydroxyl, and the process repeated to elucidate the configuration of the second chiral center. This systematic approach would unequivocally establish the (3S, 11S) or other stereoisomeric forms of the molecule. The successful application of this method has been demonstrated for determining the absolute configuration of other complex natural products containing multiple chiral centers. researchgate.netresearchgate.net

Analysis of Stereoisomers and Their Research Relevance

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. In the case of this compound, the presence of two chiral centers gives rise to four possible stereoisomers: (3R, 11R), (3S, 11S), (3R, 11S), and (3S, 11R). The first two are a pair of enantiomers, as are the last two. The relationship between any other pairing is diastereomeric.

Enantiomers are non-superimposable mirror images of each other. wikipedia.org The (3S, 11S) and (3R, 11R) forms of this compound are enantiomers. They will have identical physical properties, such as melting point and boiling point, but will rotate plane-polarized light in equal but opposite directions. Their interaction with other chiral molecules, however, can be vastly different. Diastereomers, such as the (3R, 11S) and (3S, 11S) forms, are not mirror images and will have different physical properties.

The separation and characterization of individual stereoisomers are crucial for understanding their specific roles in biological processes. While detailed research on the distinct properties of the (S)- and (R)-enantiomers of this compound is limited, studies on other chiral molecules have consistently shown that different enantiomers can exhibit markedly different biological activities. nih.gov

The stereochemistry of a molecule is of paramount importance in its interaction with biological systems. nih.gov Enzymes and receptors are themselves chiral, and thus they can differentiate between the stereoisomers of a substrate or ligand. This stereoselectivity can lead to one enantiomer being biologically active while the other is inactive or even has an entirely different or adverse effect. researchgate.net

Positional Isomers and Their Distinct Academic Profiles

Positional isomers have the same molecular formula and the same functional groups but differ in the position of the functional groups on the carbon skeleton. These structural differences can lead to significantly different chemical and biological properties.

A notable positional isomer of this compound is 10,16-dihydroxyhexadecanoic acid. While both are dihydroxy derivatives of hexadecanoic acid, the different placement of the hydroxyl groups leads to distinct academic and biosynthetic profiles. 10,16-Dihydroxyhexadecanoic acid is a known major component of cutin, a polyester (B1180765) that forms the protective outer layer of terrestrial plants. researchgate.nethmdb.ca

Investigations into 9,10-Dihydroxyhexadecanoic Acid

9,10-Dihydroxyhexadecanoic acid is a well-studied isomer that offers significant insight into the stereochemical complexities of dihydroxy fatty acids. The presence of two chiral centers at carbons 9 and 10 results in the existence of four possible stereoisomers: (9R,10R), (9S,10S), (9R,10S), and (9S,10R). These are often grouped into two pairs of enantiomers, referred to as the threo and erythro diastereomers.

The threo and erythro nomenclature describes the relative configuration of the two hydroxyl groups. In the erythro form, the hydroxyl groups are on the same side in a Fischer projection, while in the threo form, they are on opposite sides. This difference in spatial arrangement leads to distinct physical properties, such as melting points and spectroscopic characteristics.

Synthesis and Characterization:

The synthesis of 9,10-dihydroxyhexadecanoic acid has been achieved through various methods, including the oxidation of oleic acid. The stereochemical outcome of the synthesis is highly dependent on the reagents and reaction conditions employed. For instance, oxidation with osmium tetroxide typically results in syn-dihydroxylation, leading to the formation of the erythro isomer, while other methods can yield the threo isomer.

The characterization and differentiation of these stereoisomers are commonly performed using techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can distinguish between the threo and erythro isomers based on differences in the chemical shifts and coupling constants of the protons and carbons adjacent to the hydroxyl groups.

Mass Spectrometry (MS): While mass spectrometry primarily provides information about the molecular weight and fragmentation patterns, which are often similar for stereoisomers, it can be used in conjunction with chromatographic separation techniques for their identification.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating the enantiomers of 9,10-dihydroxyhexadecanoic acid, allowing for the isolation and characterization of each individual stereoisomer.

Interactive Data Table: Physicochemical Properties of 9,10-Dihydroxyhexadecanoic Acid Isomers

Propertythreo-9,10-Dihydroxyhexadecanoic aciderythro-9,10-Dihydroxyoctadecanoic acid
Molecular Formula C₁₆H₃₂O₄C₁₈H₃₆O₄
Molecular Weight 288.42 g/mol nih.gov316.48 g/mol aocs.org
CAS Number 2027-46-5 nih.gov3639-32-5 aocs.org
Synonyms (R,R)-rel-9,10-Dihydroxyhexadecanoic acid nih.gov(R,S)-rel-9,10-Dihydroxyoctadecanoic acid aocs.org
Purity >98% nih.gov>98% aocs.org
Storage Freezer nih.govaocs.orgFreezer aocs.org
Physical State Solid nih.govSolid aocs.org

Other Relevant Isomers (e.g., 3,12-Dihydroxyhexadecanoic Acid)

Beyond the 9,10-isomer, other dihydroxyhexadecanoic acids contribute to the broader understanding of this class of compounds. 3,12-Dihydroxyhexadecanoic acid is another such isomer, though less extensively studied than its 9,10-counterpart.

The positions of the hydroxyl groups at C-3 and C-12 mean that this isomer also possesses two chiral centers, leading to the possibility of four stereoisomers. The synthesis and characterization of these specific stereoisomers are not as well-documented in the literature as those for 9,10-dihydroxyhexadecanoic acid. However, general principles of stereoselective synthesis and chiral separation would apply.

Research into various dihydroxyhexadecanoic acid isomers has revealed their presence in natural sources, such as plant cutin. For example, 10,16-dihydroxyhexadecanoic acid is a major monomer of tomato cutin. The stereochemistry of these natural products is of significant interest, as it can provide clues about the enzymatic pathways involved in their biosynthesis. Studies have successfully determined the absolute configuration of naturally occurring 10,16-dihydroxyhexadecanoic acid as the (S)-enantiomer.

Interactive Data Table: Properties of Other Dihydroxyhexadecanoic Acid Isomers

Compound3,12-Dihydroxyhexadecanoic acid10,16-Dihydroxyhexadecanoic acid
Molecular Formula C₁₆H₃₂O₄C₁₆H₃₂O₄
Molecular Weight 288.42 g/mol 288.42 g/mol
CAS Number 66675-73-8533-90-4
Synonyms 3,12-dihydroxypalmitic acidAleuritic acid
Chiral Centers C-3, C-12C-10
Known Stereoisomers Not specified in literature(S)-10,16-dihydroxyhexadecanoic acid

Biosynthesis and Metabolic Pathways

Enzymatic Pathways Leading to 3,11-Dihydroxyhexadecanoic Acid

The creation of dihydroxy fatty acids from saturated precursors is a multi-step enzymatic cascade. This process requires the coordinated action of several enzyme classes to introduce the necessary functional groups onto the hydrocarbon chain.

The introduction of hydroxyl groups onto a fatty acid chain is often accomplished through a hydroxylation reaction catalyzed by hydroxylase enzymes or via a desaturation-hydration sequence.

Desaturases : These enzymes are responsible for introducing double bonds into the acyl chains of fatty acids. nih.gov Fatty acid desaturases (FADs) are crucial in the initial step, converting a saturated fatty acid like palmitic acid into a monounsaturated counterpart. wikipedia.org This desaturation is an oxidative process that requires molecular oxygen and electron donors. nih.gov The position of the introduced double bond is critical for determining the final location of the hydroxyl groups.

Hydroxylases : Specifically, Cytochrome P450 monooxygenases are key enzymes that can directly hydroxylate fatty acids. These enzymes can selectively oxidize specific carbon atoms on the fatty acid chain. For instance, in the biosynthesis of the similar 10,16-dihydroxyhexadecanoic acid, Cytochrome P450 enzymes are known to selectively oxidize the C10 and C16 positions. It is plausible that a similar enzymatic logic applies to the formation of this compound, involving specific P450 enzymes to hydroxylate the C3 and C11 positions.

Epoxide Hydrolases (EH) : In an alternative pathway, the double bond introduced by a desaturase can be converted to an epoxide by an epoxygenase (EPOX). nih.gov This epoxide intermediate is then cleaved by an epoxide hydrolase, which adds a molecule of water across the epoxide ring to form two adjacent hydroxyl groups (a vicinal diol). researchgate.net While this mechanism is established for compounds like 9,10-dihydroxyhexadecanoic acid, the non-adjacent hydroxyl groups in this compound suggest a different mechanism, likely involving two separate hydroxylation events. nih.govresearchgate.net

Enzyme ClassFunction in Hydroxy Fatty Acid SynthesisSource Organism Example(s)
Fatty Acid Desaturase (FAD) Introduces a double bond into a saturated fatty acid chain.Saccharomyces cerevisiae nih.gov
Cytochrome P450 Hydroxylase Directly adds a hydroxyl group at a specific carbon position.Arabidopsis (transgenic)
Epoxygenase (EPOX) Converts a double bond into an epoxide intermediate.Stokasia laevis nih.gov
Epoxide Hydrolase (EH) Opens the epoxide ring to form two hydroxyl groups.Caenorhabditis elegans nih.gov

The biosynthesis of this compound begins with common molecules from primary metabolism, which are then channeled into the fatty acid synthesis pathway.

Precursor Molecules : The ultimate starting material for fatty acid synthesis is acetyl-CoA , which is derived from carbohydrate breakdown. libretexts.org In the first committed step, acetyl-CoA is carboxylated to form malonyl-CoA . libretexts.org The backbone of the fatty acid is built by the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. The direct precursor to the C16 backbone is palmitic acid (hexadecanoic acid), which is synthesized by the fatty acid synthase complex. wikipedia.org

Metabolic Intermediates : The synthesis of this compound from palmitic acid likely involves several key intermediates. Following the synthesis of palmitic acid, a desaturase would act upon it to create a hexadecenoic acid intermediate. nih.gov Subsequent hydroxylation events would lead to hydroxy-intermediates. For example, the formation of (R)-3-Hydroxy-hexadecanoic acid is a known step in fatty acid biosynthesis, where it is converted from 3-Oxo-tetradecanoic acid. hmdb.ca The complete pathway to the 3,11-dihydroxy form would involve the formation of monohydroxylated species, such as 3-hydroxyhexadecanoic acid or 11-hydroxyhexadecanoic acid, before the second hydroxyl group is added. The chemical synthesis of related intermediates, such as 3-ketohexadecanoic acid and trans-2-hexadecenoic acid, has been described in the context of studying fatty acid oxidation. doi.org

Biotransformation Processes

Biotransformation using whole microbial cells or isolated enzymes offers a powerful method for producing specific hydroxy fatty acids. This approach leverages the catalytic machinery of microorganisms to perform complex chemical modifications.

Various microorganisms have been identified or engineered to produce hydroxy fatty acids. While microbes that naturally produce this compound are not prominently documented, related processes in other organisms provide valuable models.

Recombinant Escherichia coli : E. coli is a widely used host for the heterologous expression of fatty acid modifying enzymes. nih.gov It has been successfully engineered to produce dihydroxy fatty acids by introducing genes from other organisms. nih.govresearchgate.net For example, recombinant E. coli has been used to express enzymes for the synthesis of 9,10-dihydroxyhexadecanoic acid and 8,11-dihydroxy fatty acids. nih.govnih.gov

Lactobacillus plantarum : This bacterium is known to naturally produce several 3-hydroxy fatty acids, including 3-hydroxydecanoic acid. researchgate.net The metabolic pathways in such organisms could provide insight into the enzymes responsible for hydroxylation at the C3 position.

Pseudomonas species : Bacteria from the Pseudomonas genus are also involved in fatty acid metabolism. For instance, Pseudomonas putida contains a Baeyer–Villiger monooxygenase that has been used in the chemoenzymatic synthesis of 11-hydroxyundecanoic acid from ricinoleic acid. rsc.org

Reconstituting biosynthetic pathways in vitro using purified enzymes or cell lysates allows for the detailed study of reaction mechanisms and the production of specific compounds without the complexities of a living cell. nih.govrsc.org

A proof-of-principle for producing a dihydroxy fatty acid has been demonstrated through the in vitro synthesis of 9,10-dihydroxyhexadecanoic acid. nih.gov In this study, a three-enzyme system was reconstituted using the cell lysates of recombinant E. coli strains. nih.gov Each strain was engineered to express one of the required enzymes: a fatty acid desaturase (FAD) from Saccharomyces cerevisiae, an epoxygenase (EPOX) from Stokasia laevis, and an epoxide hydrolase (EH) from Caenorhabditis elegans. nih.gov When these three lysates were combined and incubated with the substrate 9-hexadecenoic acid, the successful formation of 9,10-dihydroxyhexadecanoic acid was confirmed via GC-MS analysis. nih.gov This work demonstrates a viable strategy that could be adapted for the synthesis of other dihydroxy fatty acids like this compound, provided the appropriate hydroxylating enzymes are identified and employed. nih.gov

Regulation of Hydroxy Fatty Acid Biosynthesis

The biosynthesis of hydroxy fatty acids is tightly regulated, as it branches off from the central pathway of fatty acid synthesis. Regulation occurs at multiple levels, including substrate availability, allosteric control of enzymes, and hormonal signals.

The primary regulatory point in fatty acid synthesis is the enzyme acetyl-CoA carboxylase (ACC) , which catalyzes the formation of malonyl-CoA. youtube.com

Allosteric Regulation : ACC is allosterically activated by citrate (B86180) . youtube.com High levels of citrate signal an abundance of acetyl-CoA and ATP, indicating that energy and carbon are plentiful for fatty acid synthesis. Conversely, ACC is inhibited by its downstream product, palmitoyl-CoA , in a classic example of feedback inhibition. youtube.com

Hormonal Regulation : Hormones modulate the activity of ACC through covalent modification. Insulin , released in a high-glucose state, promotes the dephosphorylation and activation of ACC, thereby stimulating fatty acid synthesis. youtube.com In contrast, glucagon and epinephrine , released during low-energy states, lead to the phosphorylation and inactivation of ACC. youtube.com

Substrate Availability : The entire pathway is dependent on the availability of the primary substrate, acetyl-CoA, and the reducing agent NADPH , which is primarily supplied by the pentose (B10789219) phosphate (B84403) pathway. youtube.com The regulation of desaturase genes is also a key control point, ensuring that the production of unsaturated and hydroxylated fatty acids is coordinated with the cell's metabolic state. nih.gov

Genetic and Enzymatic Control Mechanisms

The biosynthesis of this compound is intricately linked to the metabolic pathways producing resin glycosides, particularly within the Convolvulaceae plant family, where it serves as a crucial aglycone moiety. While direct genetic and enzymatic evidence for the synthesis of this specific dihydroxy fatty acid is still emerging, research on related compounds and pathways in model organisms and plants from the Convolvulaceae family provides significant insights into the potential control mechanisms. The formation of this compound likely involves a series of genetically controlled enzymatic reactions, primarily involving fatty acid hydroxylases.

The presence of a hydroxyl group at the C-11 position points to the action of a specific fatty acid 11-hydroxylase. Jalapinolic acid (11-hydroxyhexadecanoic acid) is a well-documented component of resin glycosides in various Ipomoea species, suggesting the widespread occurrence of an enzyme capable of this hydroxylation. oup.comnih.gov The subsequent hydroxylation at the C-3 position may be carried out by a separate enzyme. The formation of 3-hydroxy fatty acids is a known intermediate step in fatty acid metabolism.

While specific genes from the Convolvulaceae family responsible for producing this compound have not been definitively identified, studies on other plants provide clues to the types of enzymes that may be involved. Cytochrome P450 monooxygenases are a major class of enzymes responsible for the hydroxylation of fatty acids in plants. google.com These enzymes exhibit a high degree of regioselectivity and substrate specificity, which is crucial for the production of specific hydroxy fatty acids.

For instance, in Arabidopsis thaliana, several cytochrome P450 enzymes from the CYP86A and CYP94 families are known to be involved in the biosynthesis of cutin and suberin, which are polyesters containing hydroxy and epoxy fatty acids. While these typically catalyze ω- and (ω-1)-hydroxylation, their study provides a framework for understanding the genetic control of fatty acid hydroxylation in plants. It is plausible that orthologous genes in Ipomoea species have evolved to confer the specific 3- and 11-hydroxylation activity required for the synthesis of this compound.

A computational metabolomics study of the Convolvulaceae family revealed a wide diversity of resin glycosides, with C16-OH (hydroxylated hexadecanoic acid) being a common hydroxyacyl group. This suggests that a single, potentially promiscuous enzyme might be responsible for the acylation of the oligosaccharide core with various hydroxy fatty acids, including jalapinolic acid. oup.combiorxiv.org The regulation of the expression of these hydroxylase genes is likely to be tightly controlled, both spatially and temporally, to coincide with the biosynthesis of the oligosaccharide portion of the resin glycosides.

Further research, including transcriptomic and genomic analyses of Ipomoea and other Convolvulaceae species, is needed to identify the specific genes and enzymes responsible for the synthesis of this compound and to elucidate the precise regulatory networks that control their expression.

The following table summarizes the potential enzymes and their roles in the biosynthesis of this compound, based on current knowledge of related pathways.

Enzyme Class Potential Function in this compound Biosynthesis Supporting Evidence from Related Pathways
Fatty Acid 11-HydroxylaseCatalyzes the hydroxylation of hexadecanoic acid at the C-11 position to form jalapinolic acid.Jalapinolic acid is a known precursor in resin glycoside biosynthesis in Ipomoea species. oup.comnih.gov
Fatty Acid 3-HydroxylaseCatalyzes the hydroxylation of a C16 fatty acid at the C-3 position.3-hydroxy fatty acids are common intermediates in fatty acid metabolism.
Cytochrome P450 MonooxygenasesA likely family of enzymes responsible for the specific hydroxylations at the C-3 and C-11 positions.Members of the CYP86A and CYP94 families are known fatty acid hydroxylases in plants. google.com
AcyltransferaseTransfers the 3,11-dihydroxyhexadecanoyl moiety to the oligosaccharide core of the resin glycoside.The presence of diverse acylated resin glycosides suggests the action of acyltransferases. oup.com

Biological and Ecological Roles

Role as a Monomer in Biopolymer Synthesis

One of the primary functions of 3,11-dihydroxyhexadecanoic acid is its role as a monomeric unit in the synthesis of cutin, a crucial biopolymer for plant survival.

Influence on Plant Barrier Function and Defense

The plant cuticle, with its cutin framework, serves as the primary barrier between the plant and its environment. This protective layer is crucial for preventing uncontrolled water loss, a vital function for terrestrial plants. The incorporation of dihydroxyhexadecanoic acid monomers, such as the 3,11-isomer, contributes to the hydrophobic nature and structural integrity of the cuticle, thereby regulating water permeability.

Beyond its role in water retention, the cuticle also acts as a formidable physical barrier against pathogen invasion. The robust structure created by the inter-esterified hydroxy fatty acids makes it difficult for fungal and bacterial pathogens to penetrate the plant tissue. While the direct role of this compound in pathogen defense is an area of ongoing research, the integrity of the cutin polymer, to which it contributes, is undeniably critical for plant immunity.

Participation in Resin Glycoside Structures

This compound is a significant component of a class of complex secondary metabolites known as resin glycosides, particularly prevalent in the Convolvulaceae (morning glory) family.

Aglycone Component of Glycosidic Acids

In the intricate structures of resin glycosides, this compound functions as the aglycone moiety. This means it forms the non-sugar, lipid-soluble core to which oligosaccharide chains are attached. The absolute configuration of this aglycone is often determined to be 3S, 11S.

Intermediary Role in Lipid Metabolism

While its roles in biopolymers and secondary metabolites are well-documented, this compound also participates in the fundamental processes of lipid metabolism.

Ecological Interactions and Signaling

Potential Role in Plant-Pathogen Interactions

This compound is understood to play a significant, albeit indirect, role in the defense mechanisms of certain plants, primarily through its function as a fundamental structural component of more complex defensive compounds. While direct evidence of the free acid's signaling or antimicrobial activity is not extensively documented, its integral presence in resin glycosides points to its importance in plant-pathogen interactions.

Resin glycosides, which are prevalent in the Convolvulaceae family (the morning glory family), are a class of acylsugars recognized for their role in plant defense. researchgate.net These complex molecules have demonstrated efficacy against a variety of plant pathogens, including bacteria and fungi. researchgate.net The basic structure of these defense compounds involves an oligosaccharide core that is acylated with one or more hydroxy fatty acids, with this compound being a recurring aglycone moiety. researchgate.netresearchgate.net

The localization of these resin glycosides within the plant reinforces their defensive function. Research on sweet potato (Ipomoea batatas), a member of the Convolvulaceae family, has shown that these compounds are concentrated in the outer protective tissues, such as the periderm. This strategic placement suggests they form a frontline chemical barrier against soil-borne pests and pathogens. researchgate.net

The defensive properties of resin glycosides are attributed to their ability to disrupt microbial membranes, a function that is influenced by their amphipathic nature—a characteristic imparted by both the hydrophilic sugar core and the hydrophobic fatty acid chains. While the complete resin glycoside molecule is credited with the primary defensive action, the specific contribution of the this compound component to this bioactivity is an area requiring more focused research.

Furthermore, the broader class of fatty acids and their derivatives, including dihydroxy fatty acids, are increasingly recognized for their roles in plant defense signaling. nih.govresearchgate.netnih.gov Fatty acids can act as precursors for signaling molecules that modulate basal, effector-triggered, and systemic immunity in plants. nih.gov They and their breakdown products can induce various defense responses within the plant. nih.govnih.gov While specific studies on this compound as a signaling molecule are scarce, its identity as a dihydroxy fatty acid places it within a class of compounds with established roles in plant immune responses.

The potential roles of this compound in plant-pathogen interactions are summarized in the table below, based on its function as a precursor to resin glycosides and the general activities of related fatty acids.

Potential Role Mechanism of Action Supporting Evidence
Structural Component of Phytoanticipins Serves as the aglycone in the synthesis of resin glycosides, which are pre-formed defensive compounds.Identified as a key structural unit in resin glycosides from various Convolvulaceae species. researchgate.netresearchgate.net
Contribution to Antimicrobial Activity As part of the resin glycoside structure, it contributes to the overall molecule's ability to disrupt pathogen cell membranes.Resin glycosides exhibit known antibacterial and antifungal properties. researchgate.netnih.gov
Potential Signaling Precursor May be a precursor to or a component of signaling pathways related to plant defense, in line with the known roles of other fatty acids.Fatty acids and their derivatives are established signaling molecules in plant immunity. nih.govresearchgate.netnih.gov

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of 3,11-dihydroxyhexadecanoic acid. These techniques probe the molecular structure by interacting with electromagnetic radiation, providing a unique fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are employed to map out its carbon skeleton and the positions of its functional groups.

¹H-NMR Spectroscopy: In ¹H-NMR spectra of this compound, specific proton signals confirm the presence of key structural features. The protons on the carbons bearing the hydroxyl groups (C3 and C11) typically appear as multiplets in the range of δ 3.60–4.10 ppm. The numerous methylene (B1212753) (-CH2-) protons of the long aliphatic chain produce a complex series of overlapping signals, generally found in the upfield region between δ 1.25 and 1.45 ppm. The protons adjacent to the carboxylic acid group at the C2 position also exhibit a characteristic chemical shift.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a different chemical environment. The carboxylic acid carbon (C1) is readily identified by its characteristic downfield signal in the range of δ 173–175 ppm. The carbons attached to the hydroxyl groups (C3 and C11) resonate in the δ 70–75 ppm region. The remaining methylene carbons of the aliphatic chain appear as a series of signals in the upfield region of the spectrum. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be utilized to establish connectivity between protons and carbons, further confirming the positions of the hydroxyl groups.

Table 1: Indicative NMR Spectral Data for this compound

Nucleus Functional Group Typical Chemical Shift (δ, ppm)
¹HMethylene protons (-CH₂-)1.25–1.45
¹HHydroxyl-bearing methine protons (-CH(OH)-)3.60–4.10
¹³CCarboxylic acid (-COOH)173–175
¹³CHydroxylated carbons (-C(OH)-)70–75

This table presents generalized chemical shift ranges. Actual values can be influenced by the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. Various ionization methods can be employed for the analysis of this compound.

Electron Ionization-Mass Spectrometry (EI-MS): When coupled with gas chromatography, EI-MS is a common technique for the analysis of fatty acids, often after derivatization to more volatile forms like methyl esters. The mass spectrum of the derivatized this compound would show a molecular ion peak corresponding to the mass of the derivative. A characteristic fragmentation pattern for 3-hydroxy fatty acid methyl esters is the formation of a prominent base peak at a mass-to-charge ratio (m/z) of 103. researchgate.net

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF): These "soft" ionization techniques are particularly useful for analyzing non-volatile and thermally labile molecules like this compound without significant fragmentation. They typically produce a strong signal for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for accurate molecular weight determination.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with very high accuracy, which allows for the determination of its elemental formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. researchgate.net

A broad absorption band in the region of 3400-2400 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which often overlaps with the O-H stretching of the hydroxyl groups. researchgate.netnih.gov A sharp and intense peak around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid. researchgate.net The C-H stretching vibrations of the aliphatic chain are observed as strong absorptions in the 2850-3000 cm⁻¹ region. researchgate.net Finally, the C-O stretching vibrations of the hydroxyl groups typically appear in the fingerprint region, between 1000 and 1200 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-2400 (broad)O-H stretchCarboxylic acid & Hydroxyl
2850-3000C-H stretchAliphatic chain
~1700C=O stretchCarboxylic acid
1000-1200C-O stretchHydroxyl

Chromatographic Separations

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures. The choice of chromatographic method depends on the sample matrix and the required sensitivity.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For the analysis of fatty acids like this compound, which are not sufficiently volatile, a derivatization step is typically required. unm.ac.idresearchgate.net This usually involves converting the carboxylic acid and hydroxyl groups into more volatile esters and ethers, for example, through methylation or silylation.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected, often by a flame ionization detector (FID) or, more powerfully, by a mass spectrometer.

GC-MS combines the separation power of GC with the detection and identification capabilities of MS. unm.ac.idresearchgate.net As the derivatized this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that can be used for positive identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. imrpress.com

High-Performance Liquid Chromatography (HPLC) and HPLC-MS/MS

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of non-volatile and thermally sensitive compounds like this compound in their native form. ekb.eg The separation is achieved by passing the sample through a column packed with a stationary phase, using a liquid mobile phase. For fatty acids, reversed-phase HPLC with a C18 column is commonly used. mdpi.com

Detection in HPLC can be achieved using various detectors, but for high specificity and sensitivity, coupling HPLC with mass spectrometry is the preferred method.

HPLC-MS/MS (tandem mass spectrometry) provides a very high degree of selectivity and sensitivity for the quantification of this compound in complex biological samples. ekb.egmdpi.comnih.gov In this technique, the eluent from the HPLC column is introduced into the mass spectrometer. The first mass analyzer selects the molecular ion of this compound. This selected ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed by a second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), allows for highly specific and sensitive quantification, even at very low concentrations.

Advanced Structural Elucidation Techniques

This compound often occurs in nature not as a free acid, but as an aglycone core within more complex structures like resin glycosides. In these derivatives, the fatty acid is esterified to a sugar moiety, which may itself be acylated with other acids. Elucidating such intricate structures requires a sophisticated, multi-faceted analytical approach.

Mass Spectrometry (MS) is used to determine the molecular weight of the entire glycoside derivative and to gain initial structural insights from its fragmentation patterns. Electrospray Ionization (ESI-MS) is particularly useful for analyzing these large, polar molecules. For example, the loss of a specific mass unit can indicate the presence of a sugar, such as a 176 Da loss corresponding to a glucuronic acid moiety. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the definitive evidence for the complete structure. A combination of one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is necessary to piece together the molecular puzzle.

¹H-NMR and ¹³C-NMR : These experiments identify the different types of protons and carbons in the molecule. For this compound derivatives, characteristic signals include those for methylene protons in the fatty acid chain (δ 1.25–1.45 ppm), protons on carbons bearing hydroxyl groups (δ 3.60–4.10 ppm), and the carboxylic acid carbon (δ 173–175 ppm).

DEPT (Distortionless Enhancement by Polarization Transfer) : This experiment helps distinguish between CH, CH₂, and CH₃ carbons, which is crucial for mapping the long aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates directly bonded protons and carbons, allowing for the assignment of each proton to its corresponding carbon atom in the fatty acid backbone and the sugar units.

HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most critical experiment for connecting the different structural components. It reveals long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC correlation between an anomeric proton of a sugar and a carbon of the fatty acid (e.g., C-3 or C-11) definitively establishes the site of glycosylation. Similarly, correlations between protons of an acyl group and a carbon on the sugar ring confirm the location of esterification. researchgate.netmdpi.com

By integrating data from these advanced techniques, chemists can unambiguously determine the complete structure of complex acylated glycosides of this compound.

TechniqueApplication in Derivative AnalysisExample FindingReference
ESI-MS Determines molecular weight of the derivative and identifies constituent parts (sugar, acyl groups) through fragmentation analysis.A neutral loss of 176 Da in negative mode ESI-MS suggests the presence of a glucuronic acid moiety. mdpi.com
¹H-NMR Identifies and quantifies all unique protons, including those on the fatty acid chain, sugar rings, and acyl groups.Signals in the δ 3.60–4.10 ppm range indicate protons on hydroxyl-bearing carbons.
¹³C-NMR / DEPT Identifies all unique carbons and their types (CH₃, CH₂, CH, C), mapping the carbon skeleton.A signal in the δ 173–175 ppm range is characteristic of a carboxylic acid or ester carbon.
HSQC Correlates each proton to its directly attached carbon atom.Confirms the C-H connectivity for every non-quaternary carbon in the molecule. mdpi.com
HMBC Establishes connectivity between different structural units by showing 2-3 bond C-H correlations. Crucial for linking the fatty acid to the sugar and the sugar to other acyl groups.A cross-peak between a sugar's anomeric proton and a fatty acid carbon (e.g., C-3) confirms the glycosylation site. researchgate.netmdpi.com

Synthetic Strategies and Derivatization

Chemical Synthesis Approaches

The chemical synthesis of 3,11-dihydroxyhexadecanoic acid and its derivatives involves multi-step processes that require precise control over reactivity and stereochemistry.

Directed Synthesis of this compound

The directed synthesis of this compound has been accomplished through a well-documented multi-step pathway. nih.gov A common strategy begins with the monoethyl ester of nonanedioic acid. nih.gov This starting material undergoes a sequence of reactions to build the 16-carbon backbone and introduce the hydroxyl groups at the desired positions.

The synthesis proceeds through several key intermediates, including a C14 ketoester, a ketalester, and a ketalaldehyde. nih.gov A critical step involves a Grignard reaction to extend the carbon chain to C16. One notable challenge during the synthesis is a potential rearrangement of the ethylene (B1197577) glycol ketal-protecting group from the original ketone to a newly formed aldehyde group. nih.gov

A detailed seven-step synthesis route is outlined below:

Step Reaction Description
1 Claisen Condensation The monoethyl ester of nonanedioic acid is converted into a C14 ketoester.
2 Protection The ketone group is protected using ethylene glycol, forming a ketalester. nih.gov
3 Reduction The ester group of the ketalester is reduced to form a ketalaldehyde intermediate. nih.gov
4 Grignard Reaction A C2 unit is added via a Grignard reaction, extending the carbon chain to the required C16 length.
5 Hydrolysis & Oxidation The protecting group is removed, and subsequent oxidation introduces the second hydroxyl group at the C-11 position.

Preparation of Derivatives and Analogs

The preparation of derivatives and analogs of dihydroxy fatty acids often employs protective group chemistry to selectively modify the hydroxyl and carboxyl functionalities. For instance, in the synthesis of derivatives of the related 10,16-dihydroxyhexadecanoic acid (10,16-DHPA), tert-butyldimethylsilyl (TBS) groups are used to protect the hydroxyl moieties. This allows for subsequent reactions, such as oxidation of one hydroxyl group to a ketone, which can then be reduced to re-form the hydroxyl group. Deprotection is typically achieved using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

The synthesis of analogs, such as 3,12-dihydroxyhexadecanoic acid, follows a similar multi-step strategy, starting from the monoethyl ester of decanedioic acid. nih.govnih.gov The synthesis of various hydroxamic acid derivatives, which are potent metal chelators, has also been extensively reviewed, with methods including the coupling of hydroxylamine (B1172632) with activated carboxylic acids. nih.gov These synthetic strategies can be adapted to produce a variety of derivatives from the this compound scaffold.

Furthermore, derivatives like dimers and trimers of 10,16-DHPA have been prepared using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylamino pyridine (B92270) (DMAP). researchgate.netnih.gov These oligomers are of interest for creating novel biopolyesters. semanticscholar.org

Biotechnological and Enzymatic Production

Biotechnological approaches offer a green alternative to chemical synthesis for producing hydroxy fatty acids, utilizing whole microbial cells or isolated enzymes.

Recombinant Microorganism-Based Synthesis

The use of recombinant microorganisms, particularly Escherichia coli, is a promising strategy for the production of various hydroxy fatty acids. nih.gov While direct biosynthesis of this compound in this manner is not widely documented, the synthesis of other dihydroxy fatty acids, such as 9,10-dihydroxyhexadecanoic acid, has been successfully demonstrated in engineered E. coli. nih.gov This was achieved by co-expressing three different fatty acid modifying enzymes: a fatty acid desaturase, an epoxygenase, and an epoxide hydrolase. nih.gov

Similarly, recombinant E. coli expressing genes like phbA (β-ketothiolase), phbB (acetoacetyl-CoA reductase), and phaG (3-hydroxyacyl-ACP CoA transacylase) have been used to produce D-(--)-3-hydroxyalkanoic acids. nih.gov The production of tri-hydroxy fatty acids has also been reported in Bacillus megaterium strains. nih.gov These examples of combinatorial biosynthesis in engineered microbes highlight the potential for developing a recombinant strain for the specific production of this compound by selecting and expressing the appropriate set of enzymes.

Biocatalysis Using Fatty Acid Modifying Enzymes

A variety of fatty acid modifying enzymes are employed in biocatalysis to introduce hydroxyl groups onto fatty acid backbones with high specificity. nih.govresearchgate.netsfel.asso.fr

Key enzyme classes include:

Cytochrome P450 Monooxygenases (CYPs) : These enzymes are capable of hydroxylating fatty acids at specific positions. For example, CYP153A from the CYP153 family can perform ω-hydroxylation of fatty acids. mdpi.com Engineered P450 enzymes have been used to produce various hydroxylated fatty acids, which are valuable for pharmaceutical applications. nih.gov

Lipoxygenases : These enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids to form hydroperoxy fatty acids, which can be precursors to dihydroxy fatty acids. nih.gov

Epoxide Hydrolases : These enzymes convert epoxides, formed by epoxygenases, into vicinal diols, which is a key step in the formation of dihydroxy fatty acids like 9,10-dihydroxyhexadecanoic acid. nih.gov

Fatty Acid Hydroxylases : Transgenic Arabidopsis expressing fatty acid hydroxylases like CYP86A1 have been shown to produce 10,16-dihydroxyhexadecanoic acid, a compound structurally similar to this compound.

The table below summarizes enzymes and their roles in producing hydroxy fatty acids.

Enzyme Class Example(s) Function in Hydroxy Fatty Acid Synthesis
Cytochrome P450s CYP86A1, CYP153A Site-specific hydroxylation of fatty acid chains. mdpi.com
Lipoxygenases Soybean 13-lipoxygenase Formation of hydroperoxy fatty acids from unsaturated precursors. nih.gov
Epoxide Hydrolases From Caenorhabditis elegans Conversion of fatty acid epoxides to diols. nih.gov

Oligomerization and Polymerization Studies

The presence of two hydroxyl groups and a carboxylic acid group makes this compound a suitable monomer for the synthesis of aliphatic polyesters. Studies on the structurally similar 10,16-dihydroxyhexadecanoic acid (10,16-DHPA) provide significant insight into the potential for oligomerization.

Enzymatic oligomerization of 10,16-DHPA and its methyl ester has been successfully catalyzed by various lipases, including Candida antarctica lipase (B570770) B (CAL-B). mdpi.com These reactions, typically conducted in organic solvents like toluene (B28343), lead to the formation of linear polyesters. mdpi.com The resulting oligomers have molecular weights in the range of 800-1200 Da. mdpi.com This lipase-catalyzed approach is a promising method for creating biodegradable polymers from renewable resources. semanticscholar.org The development of such biopolymers is of great interest for applications in packaging, agriculture, and biomedicine. semanticscholar.orgmdpi.com

Synthesis of Dimers, Trimers, and Polyesters

The formation of ester linkages between molecules of this compound can lead to the creation of linear or cyclic oligomers (dimers, trimers) and high-molecular-weight polyesters. While specific studies detailing the oligomerization of this compound are limited, the principles of polyesterification are well-established for its isomers, such as 10,16-dihydroxyhexadecanoic acid, which serves as a valuable model.

Polycondensation is a primary method for synthesizing polyesters from hydroxy acids. iscientific.orgnih.gov This process involves the repeated formation of ester bonds between the hydroxyl and carboxylic acid groups of the monomers, releasing a small molecule, typically water. The direct polycondensation of dihydroxy fatty acids can be challenging and may require specific catalysts and conditions to achieve high molecular weights and avoid thermal degradation. iscientific.org

Research on analogous compounds like 10,16-dihydroxyhexadecanoic acid (10,16-DHPA), the main monomer of tomato cuticle, has demonstrated the feasibility of producing aliphatic polyesters. researchgate.netmdpi.com In these studies, 10,16-DHPA was successfully polymerized, often in the presence of a co-monomer like a diol, using enzymatic catalysts to yield polyesters with varying molecular weights. mdpi.com For instance, the polycondensation of a derivative of 10,16-DHPA with 1,8-octanediol (B150283) resulted in a polyester (B1180765) with a weight-average molecular weight (Mw) of 2155.15 Da and a number-average molecular weight (Mn) of 1637.27 Da. mdpi.com These syntheses show that linear polyesters are typically formed, with no indication of cross-linked polymers when using specific catalytic methods. researchgate.net

Catalytic Approaches (e.g., Lipase-catalyzed, Lewis Acidic Ionic Liquids)

Catalysis is crucial for controlling the polymerization of dihydroxy fatty acids, enhancing reaction rates, and influencing the properties of the resulting polymers. Enzymatic and ionic liquid-based catalytic systems represent greener and more selective alternatives to conventional chemical catalysts.

Lipase-Catalyzed Synthesis

Lipases (EC 3.1.1.3) are highly efficient biocatalysts for esterification reactions. nih.gov Immobilized lipases, particularly Candida antarctica Lipase B (CAL-B), commercially known as Novozym 435, are widely used for polyester synthesis due to their high stability and activity in organic solvents and at elevated temperatures. researchgate.netunl.ptnih.govmdpi.com Lipase-catalyzed polymerization can proceed via two main routes: polycondensation of hydroxy acids and ring-opening polymerization (ROP) of corresponding lactones. nih.govnih.gov

For dihydroxy fatty acids, lipase-catalyzed polycondensation is a direct route to polyesters. The enzyme facilitates ester bond formation with high chemo- and regioselectivity under mild conditions, which minimizes side reactions and degradation. nih.gov Studies on 10,16-DHPA demonstrate that CAL-B can effectively catalyze its oligomerization. researchgate.net Optimal yields for the polymerization of 10,16-DHPA were achieved at 60 °C in solvents like toluene and 2-methyl-2-butanol. researchgate.net The resulting polyesters were linear, and under optimized conditions, polymers with a weight-average molecular weight (Mw) of 814 Da and a number-average molecular weight (Mn) of 1,206 Da were obtained. researchgate.net

Similarly, the lipase-catalyzed polycondensation of another long-chain hydroxy acid, cis-9,10-epoxy-18-hydroxyoctadecanoic acid, using Novozym 435 has been extensively studied. The reaction conditions significantly impact the molecular weight of the resulting polyester. Bulk polymerization at 85°C can yield a polyester with an Mw of 15,000 Da in just 3 hours, while polymerization in toluene at 75°C can produce a polyester with an Mw of 20,000 Da over 68 hours. unl.pt

Table 1: Lipase-Catalyzed Polycondensation of Dihydroxy Fatty Acid Analogs
MonomerLipaseSolventTemperature (°C)Time (h)Resulting Polymer (Mw, Da)
10,16-Dihydroxyhexadecanoic AcidCAL-BToluene6048814
cis-9,10-Epoxy-18-hydroxyoctadecanoic AcidNovozym 435Toluene756820,000
cis-9,10-Epoxy-18-hydroxyoctadecanoic AcidNovozym 435Bulk85315,000
10,16-DHPA + 1,8-OctanediolNovozym 435Toluene6012,155

Lewis Acidic Ionic Liquids

Lewis acidic ionic liquids are emerging as effective catalysts for polymerization reactions. nih.gov They are non-volatile, recyclable, and can act as both solvent and catalyst, offering a more environmentally benign reaction medium. frontiersin.orgresearchgate.net Choline (B1196258) chloride-based deep eutectic solvents, such as choline chloride·2ZnCl₂, have been successfully used as Lewis acidic catalysts for the polymerization of 10,16-dihydroxyhexadecanoic acid. frontiersin.orgresearchgate.net

The polymerization of 10,16-DHPA was performed using choline chloride·2ZnCl₂ at various temperatures (80, 90, and 100°C). frontiersin.org The reaction temperature was found to significantly influence the properties of the resulting polyester. At 80°C, the product was a powder, whereas at higher temperatures, more viscous materials were formed. frontiersin.orgresearchgate.net Solid-state NMR analysis confirmed the formation of linear polyesters through the appearance of a major carbonyl peak at 174.2 ppm, corresponding to ester linkages. frontiersin.org At higher temperatures (90°C and 100°C), evidence suggested some esterification also occurred at the secondary hydroxyl group at position C-10, indicating a potential for branching. frontiersin.orgresearchgate.net The resulting polymers were insoluble in most common organic solvents. frontiersin.org

Table 2: Polymerization of 10,16-Dihydroxyhexadecanoic Acid using Lewis Acidic Ionic Liquid
Catalyst/SolventTemperature (°C)Time (h)Polymer Physical StateKey Analytical Finding (13C NMR)
Choline chloride·2ZnCl₂8024PowderSingle ester carbonyl peak at 174.2 ppm (linear polymer)
Choline chloride·2ZnCl₂9024ViscousAdditional peak at 172 ppm (esterification at C-10)
Choline chloride·2ZnCl₂10024ViscousIncreased intensity of peak at 172 ppm

Research Applications Beyond Clinical Contexts

Biomaterials and Polymer Science

The structure of 3,11-Dihydroxyhexadecanoic acid, a long-chain fatty acid with two hydroxyl groups, makes it an ideal candidate for polymerization reactions, leading to the creation of new bioplastics and materials.

This compound can serve as a monomer for synthesizing biodegradable polyesters. The hydroxyl groups at the C3 and C11 positions, along with the terminal carboxylic acid, allow it to undergo polymerization, forming ester linkages to create long polymer chains. This has led to its exploration as a starting material for producing polyhydroxyalkanoates (PHAs), a class of bioplastics known for their biodegradability and biocompatibility.

Furthermore, the hydroxyl groups can be chemically modified, for instance, through oxidation, to create functionalized diacids. evitachem.com While research on this compound is specific, extensive work on the analogous compound 10,16-dihydroxyhexadecanoic acid, isolated from tomato waste, demonstrates this principle. mdpi.comnih.gov In these studies, the secondary hydroxyl group is oxidized to a ketone, and the terminal hydroxyl is oxidized to a carboxylic acid, yielding a dicarboxylic acid monomer. mdpi.com Such diacids are crucial building blocks for producing various plastics, lubricants, and adhesives through polycondensation reactions with diols. mdpi.comnih.gov This valorization of a natural hydroxyacid into a more versatile diacid highlights a key strategy in green chemistry. mdpi.com

Precursor / MonomerResulting Polymer/ProductKey Application/Characteristic
This compoundPolyhydroxyalkanoates (PHAs)Biodegradable and biocompatible plastics for packaging and biomedical uses.
10,16-Dihydroxyhexadecanoic Acid (analogue)Functionalized Diacids (e.g., 7-oxohexa-decanedioic acid)Building blocks for engineered plastics, perfumes, and adhesives. mdpi.com
Diacid Monomers + DiolsAliphatic PolyestersDrug delivery vehicles, tissue scaffolds, and food packaging materials. nih.gov

This table illustrates the conversion of dihydroxy acids into valuable biopolymer precursors and their final applications.

The incorporation of monomers like this compound into polymer chains allows for the development of novel materials with tailored properties. Research on PHAs derived from similar hydroxy fatty acids has shown that the resulting materials possess desirable mechanical properties and can be designed to biodegrade within specific timeframes, such as six months under composting conditions. This makes them highly suitable for applications like sustainable packaging.

The dual hydroxyl functionality also opens avenues for creating materials with other specialized properties. For example, due to its hydrophobic carbon chain combined with polar hydroxyl groups, the compound and its derivatives have potential in the formulation of bio-lubricants and surfactants. These products could offer a more environmentally friendly alternative to traditional petroleum-based lubricants used in automotive and manufacturing industries. The presence of functional groups can also increase the hydrophilicity and degradability of polyesters, providing an anchor point for attaching other molecules, such as drugs or peptides, to create functional biomaterials for medical applications. nih.gov

Analytical Standards and Reference Materials

In analytical chemistry, the purity and accuracy of measurements depend on well-characterized reference materials.

For any new analytical method to be considered reliable, it must be validated for parameters such as selectivity, linearity, precision, and robustness. mdpi.com This process requires the use of a pure, well-characterized analytical standard of the target compound. In the context of studying lipid metabolism or quantifying fatty acids in natural products, a certified standard of this compound would be essential.

Such a standard would be used to:

Develop Separation Methods: In techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the standard is used to determine the retention time and optimize separation conditions (e.g., mobile phase composition, temperature) to resolve the compound from a complex mixture. nih.govjapsonline.com

Create Calibration Curves: To quantify the amount of the compound in a sample, a series of solutions with known concentrations of the analytical standard are prepared and analyzed. The response (e.g., peak area) is plotted against concentration to create a calibration curve, which is then used to determine the concentration in unknown samples. researchgate.net

Confirm Identity: In mass spectrometry (MS), the fragmentation pattern of the analytical standard is compared to the pattern from a sample to confirm the identity of the compound.

While the principles of method development and validation are universal, public information and commercial availability of this compound specifically as a certified analytical standard are limited.

Green Chemistry and Sustainable Resources

A central goal of green chemistry is the use of renewable feedstocks to produce valuable chemicals, reducing reliance on fossil fuels and minimizing waste.

Agro-industrial activities generate vast quantities of waste that are often underutilized. nih.gov These waste streams, however, are rich in valuable organic compounds. Plant cuticles, for instance, are a natural source of polyhydroxy fatty acids. Research has demonstrated that agro-residual materials, such as tomato peels, can be a significant source of 10,16-dihydroxyhexadecanoic acid, a compound structurally similar to this compound. evitachem.commdpi.com

The process of valorizing this waste involves:

Extraction: The hydroxyacids are chemically cleaved and isolated from the cutin polyester (B1180765) of the plant waste. mdpi.com

Purification: The target compound is purified from the mixture of fatty acids.

Chemical Conversion: The purified hydroxyacid is then used as a starting material to synthesize other high-value chemicals, such as diacids or biopolyesters. mdpi.comnih.gov

This approach represents a circular economy model, transforming low-value agricultural residue into valuable bio-based chemicals for the material science and chemical industries. nih.govnih.gov This strategy not only provides a sustainable source for chemical production but also addresses the environmental problem of waste accumulation. nih.gov

StageDescriptionExample (from Tomato Waste Analogue)
1. Raw Material Abundant, low-value agricultural byproducts.Tomato peels from the food processing industry. mdpi.com
2. Extraction Depolymerization of the natural plant polyester (cutin) to release monomeric acids.Isolation of 10,16-dihydroxyhexadecanoic acid from tomato cuticle. mdpi.com
3. Conversion Chemical modification to create versatile chemical building blocks.Oxidation of the dihydroxy acid to produce monomers like 7-oxohexa-decanedioic acid. mdpi.com
4. Synthesis Polymerization of monomers to create high-value products.Polycondensation of diacid monomers to yield biodegradable polyesters. nih.gov

This table outlines the cascade approach to valorizing agro-industrial waste into biopolymers, using the well-documented process for a structural analogue of this compound.

Fundamental Biochemical Research

While direct and extensive research on this compound is not abundant, its structure as a dihydroxy fatty acid makes it a valuable tool for fundamental biochemical research, particularly in the elucidation of metabolic pathways and the characterization of enzyme mechanisms. The study of how this and similar molecules are synthesized and degraded provides critical insights into lipid metabolism and the enzymes that govern these processes.

The biosynthesis of dihydroxy fatty acids is a key area of investigation. Although the precise pathway for this compound is not fully mapped, it is understood to be a product of lipid metabolism. Its formation likely involves the sequential hydroxylation of a C16 fatty acid precursor, such as palmitic acid. These hydroxylation reactions are primarily catalyzed by enzymes belonging to the cytochrome P450 (CYP) superfamily of monooxygenases. researchgate.netresearchgate.net These enzymes are capable of inserting an oxygen atom into a C-H bond at various positions along the fatty acid chain. researchgate.netnih.gov

In-depth study of the formation of this compound can help to answer fundamental questions about the regioselectivity and stereospecificity of fatty acid hydroxylases. For instance, researchers can investigate why hydroxylation occurs specifically at the C-3 and C-11 positions. This involves studying the active site of the responsible enzymes to understand how the substrate is oriented and which amino acid residues are critical for catalysis. nih.govnih.gov Techniques such as site-directed mutagenesis can be employed to alter the active site and observe the resulting changes in product formation, thereby mapping the structural determinants of enzyme function.

The general mechanism for cytochrome P450-catalyzed hydroxylation involves a catalytic cycle where the heme iron of the enzyme is activated by molecular oxygen and a reducing equivalent, typically from NADPH, to form a highly reactive ferryl-oxo intermediate. nih.gov This species is responsible for abstracting a hydrogen atom from the fatty acid substrate, followed by the rebound of a hydroxyl group to form the hydroxylated product. nih.gov Probing this mechanism using substrates like hexadecanoic acid to yield products such as this compound allows for a detailed understanding of these crucial biochemical reactions.

Furthermore, the presence of this compound in natural sources, such as plant resins, points to its role in specific biological contexts. For example, in plants, dihydroxy fatty acids are precursors to cutin, a major component of the plant cuticle that acts as a protective barrier. Research in this area can involve the use of transgenic organisms, such as Arabidopsis, expressing specific fatty acid hydroxylases to study the biosynthesis of dihydroxy acids and their incorporation into larger biopolymers. For example, transgenic Arabidopsis expressing CYP86A1 have been shown to produce 10,16-dihydroxyhexadecanoic acid, a structurally similar compound.

The table below summarizes the potential enzymes and their roles in the metabolism of this compound, based on research on related fatty acids.

Enzyme FamilySpecific Enzyme (Example)Potential Role in Metabolism of this compoundResearch Application
Cytochrome P450 Monooxygenases CYP4 Family (e.g., CYP4A11, CYP4F2)Catalyze the hydroxylation of fatty acids at various positions, including in-chain hydroxylation. nih.govnih.govInvestigating the regioselectivity of hydroxylation leading to the formation of the C-11 hydroxyl group.
Fatty Acid Hydroxylases Fatty Acid 2-Hydroxylase (FA2H)While FA2H is known for α-hydroxylation (C-2), other family members could be responsible for hydroxylation at other positions. medlineplus.govmdpi.comnih.govuniprot.orgCharacterizing novel hydroxylases and their substrate specificity.
Peroxygenases P450SPα (CYP152B1)Utilizes H₂O₂ to hydroxylate fatty acids, often at the α- or β-positions (C-2 or C-3). researchgate.netExploring alternative enzymatic pathways for the formation of the C-3 hydroxyl group.

By studying the enzymes that produce and modify this compound, scientists can gain a deeper understanding of lipid biochemistry, which has broader implications for fields ranging from plant biology to the development of novel biomaterials.

Future Research Directions and Challenges

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

While the existence of 3,11-dihydroxyhexadecanoic acid is known, the precise enzymatic machinery and metabolic pathways responsible for its biosynthesis in many organisms remain largely uncharacterized. Although direct evidence for its specific biosynthetic route is limited, insights can be drawn from similar molecules. For instance, the production of 10,16-dihydroxyhexadecanoic acid in transgenic Arabidopsis involves fatty acid hydroxylases like CYP86A1, suggesting that cytochrome P450 enzymes could play a role in the hydroxylation of palmitic acid at specific positions.

Future research must focus on identifying and characterizing the specific hydroxylases and other enzymes that catalyze the formation of this compound. This will likely involve a combination of genomic, transcriptomic, and metabolomic analyses of organisms known to produce this compound. researchgate.net Understanding these pathways is crucial for developing microbial or plant-based systems for the efficient and sustainable production of this valuable chemical. The discovery of novel enzymes with unique specificities could also open doors to the biosynthesis of other valuable dihydroxy fatty acids. nih.gov

Exploration of Novel Biological Roles and Interactions

The known biological roles of this compound are primarily centered on its function as a precursor for acylated glycosides in plant defense mechanisms and its contribution to the structural integrity of plant cuticles. It has been identified as a component of plant resins and is involved in forming protective barriers against environmental stressors. However, the full spectrum of its biological activities and interactions is likely much broader.

Future investigations should delve into other potential physiological roles. Given that some dihydroxy fatty acids act as lipid mediators in inflammatory and immune responses, exploring similar functions for this compound is a promising avenue. nih.govmdpi.com Its antioxidant properties also warrant further investigation for potential applications in health and wellness. Understanding its interactions with proteins, lipids, and other cellular components will provide a more complete picture of its biological significance.

Development of Advanced Synthetic Methodologies for Specific Isomers

The synthesis of this compound, particularly its specific stereoisomers, presents a significant chemical challenge. A documented multi-step synthesis starts from monoethyl esters of nonanedioic acid. However, developing more efficient and stereoselective synthetic routes is crucial for producing pure isomers for research and potential commercial applications.

Advanced synthetic strategies are needed to control the chirality at the C3 and C11 positions. numberanalytics.com Techniques such as asymmetric catalysis, including the use of chiral catalysts and auxiliaries, could be employed to achieve high enantioselectivity. nih.govalfachemic.comnih.gov The development of chemoenzymatic methods, combining the precision of enzymes with the versatility of chemical synthesis, also holds great promise for the efficient production of specific isomers of 1,3-diols and other chiral diols. nih.gov These advanced methodologies will be instrumental in studying the specific biological activities of each isomer and in developing applications where stereochemistry is critical. nih.govalfachemic.com

Design of Functionalized Derivatives for Material Science Innovation

The two hydroxyl groups and the carboxylic acid function of this compound make it an attractive building block for the synthesis of novel polymers and materials. Its potential as a monomer for creating biodegradable polyesters, such as polyhydroxyalkanoates (PHAs), has been recognized. mdpi.com

Future research should focus on designing and synthesizing a variety of functionalized derivatives of this compound to tailor material properties for specific applications. acs.org By modifying the hydroxyl or carboxyl groups, it is possible to create monomers for a wide range of polymerization techniques, including radical polymerization and polycondensation. rsc.orgresearchgate.net This could lead to the development of new bioplastics, coatings, adhesives, and elastomers with enhanced properties like improved thermal stability, mechanical strength, and biodegradability. researchgate.netcore.ac.ukacs.org The exploration of its use in creating branched or star-shaped polymer architectures could also lead to materials with unique characteristics. core.ac.uk

Sustainability Considerations in Production and Application

As with any chemical production, the sustainability of manufacturing and using this compound and its derivatives is a critical consideration. While it can be derived from renewable resources, the environmental impact of both its extraction from natural sources and its chemical synthesis must be carefully evaluated. oliviaoleo.comdiva-portal.org

Future efforts must prioritize the development of green and sustainable production methods. oliviaoleo.com This includes optimizing microbial fermentation processes, utilizing renewable feedstocks, and employing environmentally benign catalysts and solvents. nih.govnih.govillinois.edu Life cycle assessments will be essential to compare the environmental footprint of different production routes, such as enzymatic hydrolysis versus chemical methods. acs.org Furthermore, designing its derivatives to be biodegradable and ensuring their applications align with the principles of a circular economy will be crucial for the long-term viability and acceptance of this promising compound. researchgate.net

Table of Mentioned Chemical Compounds

Compound Name
This compound
10,16-dihydroxyhexadecanoic acid
Palmitic acid
Ricinoleic acid
Nonanedioic acid
9,10-epoxy-18-hydroxyoctadecanoic acid
Methyl stearate
Epoxy methyl oleate
Epoxy methyl linoleate
Epoxy methyl linolenate
Furan-2,5-dicarboxylic acid
Caprylic acid
Capric acid
Lauric acid
Myristic acid
Stearic acid
Oleic acid
Linoleic acid
Linolenic acid
Erucic acid
Acryloyl chloride
Allyl alcohol
Alpha-linolenic acid
Eicosapentaenoic acid
Docosahexaenoic acid
Arachidonic acid
Docosapentaenoic acid
Acetic acid
Propionic acid
Butyric acid
1,4-butanediol
Nonanoic acid
Decanoic acid
Glucose
Fructose
Sucrose
γ-butyrolactone
1,7-heptanediol
1,3-bis(2-hydroxyethoxy) benzene
1,4-bis(2-hydroxyethoxy) benzene
Ethoxylated bisphenol A
Methyl 2,6-dihydroxybenzoate
D-glucaric acid
D-glucaro-1,4-lactone
D-glucuronic acid
Caffeic acid
3,4-dihydroxyphenyllactic acid

Q & A

Q. What experimental strategies can differentiate this compound from other positional isomers in complex biological mixtures?

  • Derivatization-GC/MS : Silylation (e.g., BSTFA) converts hydroxyl groups to TMS ethers, enabling isomer separation via distinct retention indices. For example, 9,16- and 10,16-Dihydroxyhexadecanoic acids were resolved using this method .
  • High-Resolution MS (HRMS) : Accurately measure mass-to-charge ratios (<1 ppm error) to distinguish isomers with identical molecular formulas but differing hydroxyl positions .
  • 2D-NMR Techniques : COSY and HSQC spectra can map proton-proton correlations and assign hydroxylated carbons unambiguously .

Q. How can metabolic profiling be utilized to study the role of this compound in biological systems?

  • Untargeted Metabolomics : Use LC-MS/MS to detect this compound in biological matrices (e.g., sea cucumber body wall) and assess its regulation under stressors. Statistical tools (e.g., ANOVA, FDR correction) validate significance, as shown for (S)-10,16-Dihydroxyhexadecanoic acid (p-value: 0.007, FDR: 0.344) .
  • Isotope Tracing : Feed ¹³C-labeled precursors to track incorporation into metabolic pathways, similar to studies with 16-hydroxyhexadecanoic acid in yeast .

Q. What are the challenges in elucidating the biosynthetic pathways of this compound, and how can recombinant enzyme assays address them?

  • Substrate Specificity : Hydroxylases and desaturases often exhibit narrow substrate ranges. Overcome this by screening enzyme libraries or engineering cytochrome P450s for tailored activity .
  • In Vitro Reconstitution : Express candidate enzymes (e.g., fatty acid hydroxylases) in heterologous systems like E. coli and monitor product formation via GC-MS .
  • Functional Validation : Compare knockout vs. wild-type models to confirm gene involvement, as done for Arabidopsis cuticular ridge formation .

Q. How should researchers approach conflicting data regarding the biological activity of this compound in different model organisms?

  • Purity Verification : Ensure isomer-free samples via HPLC or GC-MS, as contamination with 9,16- or 10,16-isomers (common in plant cutin) may skew results .
  • Dose-Response Studies : Test across concentrations to identify threshold effects, as seen in PBDE toxicity studies where metabolite levels correlated with health impacts .
  • Comparative Genomics : Analyze orthologs of biosynthetic genes (e.g., acyltransferases) across species to explain functional divergence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.